2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex heterocyclic compound. It features a triazole ring fused with an imidazole ring, and is substituted with a methoxyphenyl group and a phenylacetamide moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazides and isothiocyanates.
Formation of the Imidazole Ring: This step often involves the use of acyl or sulfonyl chlorides in the presence of a base like triethylamine.
Substitution Reactions: The final compound is obtained by introducing the methoxyphenyl and phenylacetamide groups through substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions:
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule, altering its properties.
Common reagents include hydrazine, acyl chlorides, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions but often include modified triazole or imidazole derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Its ability to interact with various enzymes and receptors makes it a valuable tool in studying biological pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like fluconazole, voriconazole, and rufinamide . Compared to these, 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide may offer unique properties such as enhanced binding affinity or selectivity for certain targets .
Conclusion
This compound is a versatile compound with significant potential in medicinal and industrial applications. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBJWNOEBKHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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